molecular formula C10H18O B072974 1-Cyclohexyl-2-methylpropan-1-one CAS No. 1125-71-9

1-Cyclohexyl-2-methylpropan-1-one

Cat. No. B072974
CAS RN: 1125-71-9
M. Wt: 154.25 g/mol
InChI Key: XRLQPWQYUOVNTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-Cyclohexyl-2-methylpropan-1-one often involves catalytic processes and coupling reactions. For example, iridium-catalyzed C-C coupling via transfer hydrogenation can be employed for carbonyl addition, demonstrating a methodology that might be adaptable for synthesizing 1-Cyclohexyl-2-methylpropan-1-one derivatives (Bower, Patman, & Krische, 2008).

Molecular Structure Analysis

Structural analysis of molecules similar to 1-Cyclohexyl-2-methylpropan-1-one often involves spectroscopic techniques. Studies have shown the importance of X-ray crystallography, NMR, and computational methods in determining the molecular structure of cyclohexane derivatives, providing insights into their conformational dynamics and stability (Barakat et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving cyclohexane derivatives highlight their reactivity and potential for forming complex structures. The intramolecular bromo-amination of 1,4-cyclohexadiene aminal, for instance, showcases a method for discriminating two olefins in the cyclohexane system, which could be relevant for modifying 1-Cyclohexyl-2-methylpropan-1-one (Fujioka et al., 2006).

Scientific Research Applications

Pharmacological Actions and Potential Clinical Use

1-Cyclohexyl-2-methylpropan-1-one, through its derivatives, has been studied for various pharmacological effects. Early research compared the pharmacological actions of cyclohexyl derivatives, including 1-cyclohexyl-2-amino-propane and its N-methyl modification, to their phenyl analogues. These studies found that cyclohexyl derivatives were less active as central nervous system stimulants but exhibited significant peripheral vasoconstrictor activity. This led to suggestions for the clinical use of these compounds as volatile vasoconstrictor agents due to their efficacy and lack of irritation upon direct application to mucosal surfaces (McLean, Fellows, & Macko, 1950).

Toxicological Studies

Further investigations into the toxicological profiles of related compounds such as 1-bromopropane have been conducted to understand their impact on health. Studies have examined the dominant lethality in mice following exposure to 1-bromopropane, finding no significant changes in various reproductive parameters, suggesting a lack of dominant lethality at certain doses (Yu, Kim, & Chung, 2008). These toxicological assessments contribute to understanding the safety and potential risks associated with the use of such chemicals in industrial or clinical settings.

Pheromone Dispensers and Pest Management

In the field of entomology, derivatives similar to 1-cyclohexyl-2-methylpropan-1-one have been utilized in novel applications such as pheromone dispensers for pest management. For example, 3-methyl-2-cyclohexen-1-one (MCH), a compound structurally related to 1-cyclohexyl-2-methylpropan-1-one, has been effectively used in field tests to prevent spruce beetle attacks. Deploying MCH in a novel releaser significantly reduced both trap catches and beetle attacks on spruce trees, demonstrating the compound's potential in pest management strategies (Holsten, Shea, & Borys, 2003).

properties

IUPAC Name

1-cyclohexyl-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O/c1-8(2)10(11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLQPWQYUOVNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150078
Record name 1-Cyclohexyl-2-methylpropan-1-one
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-2-methylpropan-1-one

CAS RN

1125-71-9
Record name 1-Cyclohexyl-2-methyl-1-propanone
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Record name 1-Cyclohexyl-2-methylpropan-1-one
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Record name 1-cyclohexyl-2-methylpropan-1-one
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Record name Cyclohexyl isopropyl ketone
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